DNP-PEG3-CH2 acid

Bioconjugation PEG linker PROTAC synthesis

DNP-PEG3-CH2 acid (CAS 2253965-12-5) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a 2,4-dinitrophenyl (DNP) hapten group, a PEG3 spacer of three ethylene glycol units, and a terminal carboxylic acid moiety. The DNP group enables high-affinity recognition by anti-DNP antibodies with a bulk solution dissociation constant (Kₛ) of approximately 2.9 nM, facilitating hapten-based detection, immunoprecipitation, and antibody-dependent cellular targeting applications.

Molecular Formula C14H19N3O9
Molecular Weight 373.32 g/mol
Cat. No. B8114767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNP-PEG3-CH2 acid
Molecular FormulaC14H19N3O9
Molecular Weight373.32 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCC(=O)O
InChIInChI=1S/C14H19N3O9/c18-14(19)10-26-8-7-25-6-5-24-4-3-15-12-2-1-11(16(20)21)9-13(12)17(22)23/h1-2,9,15H,3-8,10H2,(H,18,19)
InChIKeyRXFNBSKOUHGXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNP-PEG3-CH2 acid: A Heterobifunctional DNP-PEG3 Linker for Hapten-Mediated Bioconjugation and PROTAC Synthesis


DNP-PEG3-CH2 acid (CAS 2253965-12-5) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a 2,4-dinitrophenyl (DNP) hapten group, a PEG3 spacer of three ethylene glycol units, and a terminal carboxylic acid moiety . The DNP group enables high-affinity recognition by anti-DNP antibodies with a bulk solution dissociation constant (Kₛ) of approximately 2.9 nM, facilitating hapten-based detection, immunoprecipitation, and antibody-dependent cellular targeting applications [1]. The carboxylic acid group provides a versatile conjugation handle for amide bond formation with primary amines via standard carbodiimide or activated ester chemistry . The compound serves as a building block for PROTAC (PROteolysis TArgeting Chimera) synthesis and as a DNP-labeling reagent in immunology and chemical biology workflows .

Why DNP-PEG3-CH2 acid Cannot Be Substituted with DNP-PEG2 or DNP-PEG4 Analogs Without Conformational and Solubility Consequences


In-class DNP-PEGn-acid compounds cannot be freely interchanged because PEG linker length is a critical determinant of conjugate solubility, steric accessibility, and spatial presentation of the DNP hapten to cognate antibodies. Shorter PEG linkers (e.g., PEG1 or PEG2) may inadequately solvate the hydrophobic DNP moiety in aqueous buffers, potentially causing aggregation or precipitation, while longer PEG linkers (e.g., PEG4 or PEG6) may introduce excessive conformational flexibility that dilutes effective hapten density or reduces conjugation efficiency . PEG linker length has been shown to modulate degradation efficacy in PROTAC applications, with optimal lengths falling within defined ranges depending on the specific protein-of-interest and E3 ligase pair [1]. Substituting DNP-PEG3-CH2 acid with an analog of different PEG length alters the physicochemical profile (calculated LogP, topological polar surface area, aqueous solubility) and may compromise reproducibility in established bioconjugation protocols where the PEG3 spacer has been empirically optimized .

Quantitative Differentiation Evidence for DNP-PEG3-CH2 acid versus DNP-PEG2-acid and DNP-PEG4-acid


Molecular Weight Differentiation: DNP-PEG3-CH2 acid Occupies an Intermediate Mass Position with Predictable Conjugation Stoichiometry

DNP-PEG3-CH2 acid has a molecular weight of 373.32 g/mol, which positions it between DNP-PEG2-acid (343.29 g/mol) and DNP-PEG4-acid (431.4 g/mol) . This intermediate molecular weight provides a quantifiable basis for stoichiometric calculations in conjugation reactions, where each 44.0 Da increment corresponds to one additional ethylene glycol unit . The mass difference directly affects the final conjugate molecular weight and influences analytical characterization by MALDI-TOF or ESI-MS, where PEG3-linked conjugates exhibit distinct mass shift signatures compared to PEG2 or PEG4 analogs [1].

Bioconjugation PEG linker PROTAC synthesis

Linker Chain Length and Rotatable Bond Count: PEG3 Provides Intermediate Conformational Flexibility Relative to PEG2 and PEG4

DNP-PEG3-CH2 acid contains 12 rotatable bonds along its PEG3 backbone and connecting moieties, compared to 9 rotatable bonds for DNP-PEG2-acid (C13H17N3O8) and approximately 15 rotatable bonds for DNP-PEG4-acid (C17H25N3O10) [1]. The PEG3 spacer provides an extended atom count of 13 atoms between the DNP aromatic ring and the carboxylic acid carbon, representing an intermediate spatial separation compared to PEG2 (~10 atoms) and PEG4 (~16 atoms) . This chain length influences the accessible conformational ensemble of the linker in aqueous solution, which has been demonstrated to affect ternary complex formation efficiency in PROTAC applications where PEG3 linkers have shown optimal degradation activity for specific target-E3 ligase pairs [2].

PROTAC linker Conformational flexibility Structure-activity relationship

Calculated Lipophilicity (XLogP): DNP-PEG3-CH2 acid Exhibits Intermediate Hydrophobicity Profile

DNP-PEG3-CH2 acid has a calculated XLogP value of 1.4 [1]. While direct experimental XLogP data for DNP-PEG2-acid and DNP-PEG4-acid are not available in the same dataset, the trend in PEG-based linker series indicates that increasing PEG unit count progressively reduces lipophilicity due to the hydrophilic ether backbone . This is corroborated by vendor assessments indicating that DNP-PEG4-acid has improved aqueous solubility compared to shorter PEG analogs . The intermediate XLogP of 1.4 for DNP-PEG3-CH2 acid reflects a balanced hydrophobicity-hydrophilicity profile that facilitates both organic-phase handling during synthesis and aqueous solubility for bioconjugation applications.

Lipophilicity PEG linker Aqueous solubility

Carboxylic Acid Reactivity and Conjugation Efficiency: PEG3 Spacer Reduces Steric Hindrance in Amide Bond Formation

The terminal carboxylic acid of DNP-PEG3-CH2 acid undergoes amide bond formation with primary amines using standard carbodiimide chemistry (EDC/DCC) or via in situ NHS ester activation . The PEG3 spacer provides increased distance between the bulky DNP aromatic group and the reactive carboxylic acid, reducing steric hindrance during nucleophilic attack by amine-containing biomolecules compared to shorter PEG1 or PEG2 linkers . While specific conjugation yield comparisons for DNP-PEG3-CH2 acid versus DNP-PEG2-acid or DNP-PEG4-acid are not available in primary literature, the trend that PEG3-length spacers enhance conjugation efficiency relative to shorter linkers is supported by vendor product development guidance and PEGylation principles . The commercial availability of the pre-activated NHS ester derivative (DNP-PEG3-CH2 NHS ester, MW 470.4 g/mol) provides an alternative for users requiring more rapid amine coupling without in situ activation .

Amide coupling Bioconjugation efficiency Steric accessibility

DNP Hapten Antibody Recognition: Bulk Solution Affinity Quantification Supports Detection and Targeting Applications

The DNP moiety present in DNP-PEG3-CH2 acid is recognized by anti-DNP antibodies with a bulk solution equilibrium dissociation constant (Kₛ) of 2.9 ± 0.1 nM, a value nearly identical to the anti-biotin Kₛ of 1.7 ± 0.2 nM under the same conditions [1]. This high-affinity interaction enables sensitive detection in ELISA, immunoprecipitation, and flow cytometry applications, with the PEG3 spacer providing spatial separation that maintains hapten accessibility while minimizing steric interference from the conjugated biomolecule . In targeted cancer immunotherapy research, multivalent presentation of DNP-PEG3 haptens on hyaluronan scaffolds has demonstrated potent anti-cancer activity via antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) mechanisms [2].

Hapten-antibody interaction Immunoassay Affinity measurement

PEG3 Linker Length in PROTAC Applications: Empirical Evidence for Optimal Degradation Activity in Specific Systems

In structure-activity relationship (SAR) studies of PROTAC linkers, PEG3-length spacers have demonstrated optimal degradation efficiency for certain target protein-E3 ligase pairs. Specifically, LCL-ER(dec)-P3 containing a PEG3 linker exhibited the highest ERα degradation activity compared to PEG4 and other linker length variants, despite all variants showing comparable binding affinity (IC50 = 30-50 nM) to ERα [1]. This demonstrates that linker length optimization is independent of binding potency and that PEG3 can represent the optimal conformational spacer for productive ternary complex formation in specific degradation systems [2]. Additionally, Retro-2-based PROTAC studies have shown that GSPT1 degradation depends on flexible PEG chain linker length, establishing that linker selection is a critical parameter in PROTAC efficacy [3].

PROTAC Targeted protein degradation Linker optimization

Evidence-Based Research Applications and Procurement Scenarios for DNP-PEG3-CH2 acid


PROTAC Linker Library Construction and Optimization Studies

Researchers constructing PROTAC libraries for structure-activity relationship studies should select DNP-PEG3-CH2 acid as the PEG3-length variant in their linker panel. Empirical evidence demonstrates that PEG3 linkers can provide optimal degradation efficiency for certain target proteins (e.g., ERα) compared to PEG4 or other length variants, despite comparable binding affinities [1]. Including DNP-PEG3-CH2 acid alongside DNP-PEG2 and DNP-PEG4 analogs enables systematic evaluation of linker-length effects on ternary complex formation and degradation potency [2]. The carboxylic acid terminus allows facile coupling to amine-containing E3 ligase ligands or target protein binders via standard amidation chemistry .

Hapten-Mediated Antibody-Dependent Cellular Targeting and Immunotherapy Development

Investigators developing antibody-recruiting molecules for cancer immunotherapy should utilize DNP-PEG3-CH2 acid to introduce DNP haptens onto targeting scaffolds. The DNP group binds anti-DNP antibodies with a well-characterized Kₛ of 2.9 nM in bulk solution, providing reliable and quantifiable antibody recruitment capability [1]. Multivalent DNP-PEG3 presentation on polymeric carriers has demonstrated potent in vitro anti-cancer activity through both complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC) mechanisms [2]. The PEG3 spacer provides sufficient distance to prevent steric occlusion of the hapten when conjugated to macromolecular scaffolds while maintaining a compact overall footprint .

Immunoassay Development and Biomolecule Labeling Workflows

Researchers requiring DNP-labeled probes for ELISA, immunoprecipitation, or flow cytometry should select DNP-PEG3-CH2 acid when the target biomolecule requires moderate spatial separation between the DNP detection tag and the conjugated entity. The 12 rotatable bonds and intermediate PEG3 length (13-atom extended chain) provide balanced conformational flexibility without the potential aggregation issues associated with longer PEG chains or the steric congestion of shorter linkers [1]. The carboxylic acid reacts efficiently with lysine residues or N-terminal amines on proteins and peptides, while the alternative NHS ester derivative (DNP-PEG3-CH2 NHS ester) offers more rapid conjugation for time-sensitive workflows [2].

Bioconjugate Analytical Method Development and Quality Control

Analytical chemists developing LC-MS or MALDI-TOF methods for characterizing PEGylated bioconjugates should specify DNP-PEG3-CH2 acid as a reference standard due to its well-defined molecular weight (373.32 g/mol) and predictable mass shift upon conjugation [1]. The distinct 30.03 Da mass difference compared to DNP-PEG2-acid and 58.08 Da difference compared to DNP-PEG4-acid enable unambiguous identification of conjugation stoichiometry in mass spectrometry workflows [2]. The compound's calculated topological polar surface area (169 Ų) and intermediate XLogP (1.4) provide additional analytical handles for chromatographic method development .

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